molecular formula C26H32N4O4 B2425395 Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252915-14-2

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2425395
M. Wt: 464.566
InChI Key: UXZNGHCYGMUPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the condensation of ethyl 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 4-phenylpiperazine in the presence of a coupling agent. The resulting intermediate is then treated with ethyl chloroformate to form the final product.

Starting Materials
Ethyl 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 4-Phenylpiperazine, Coupling agent, Ethyl chloroformate

Reaction
Step 1: Ethyl 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 4-phenylpiperazine are mixed in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is stirred at room temperature for several hours to allow for the condensation reaction to occur., Step 2: The resulting intermediate is then treated with ethyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the final product., Step 3: The crude product is purified by column chromatography or recrystallization to obtain the pure Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-3-33-21-12-10-19(11-13-21)24-23(25(31)34-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)20-8-6-5-7-9-20/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNGHCYGMUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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